2-Cyclopropoxy-4-methoxy-N,N-dimethylbenzamide
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Overview
Description
2-Cyclopropoxy-4-methoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.281 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and a dimethylbenzamide moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 2-Cyclopropoxy-4-methoxy-N,N-dimethylbenzamide involves several steps. One common method includes the reaction of 2-cyclopropoxy-4-methoxybenzoic acid with N,N-dimethylamine under specific conditions to form the desired benzamide . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-Cyclopropoxy-4-methoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-Cyclopropoxy-4-methoxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
2-Cyclopropoxy-4-methoxy-N,N-dimethylbenzamide can be compared with similar compounds such as:
4-Cyclopropoxy-2-methoxy-N,N-dimethylbenzamide: This compound has a similar structure but with different positioning of the methoxy and cyclopropoxy groups.
3-Cyclopropoxy-4-methoxy-N,N-dimethylbenzamide: Another similar compound with slight variations in the positioning of functional groups.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-methoxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H17NO3/c1-14(2)13(15)11-7-6-10(16-3)8-12(11)17-9-4-5-9/h6-9H,4-5H2,1-3H3 |
InChI Key |
QIDBPUZWSBWCLC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)OC)OC2CC2 |
Origin of Product |
United States |
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